

big endothelin-1 conversion to ET-1 by Phosphoramidon-sensitive enzymes

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Compound Focus: Phosphoramidon

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Enzymes and Inhibitors

The following table summarizes the key **phosphoramidon**-sensitive enzymes involved in big ET-1 conversion and the role of the inhibitor itself.

Component	Type/Category	Key Characteristics	Inhibitor Profile
ECE (M1 form) [1] [2]	Membrane-bound, glycosylated metalloproteinase	• Apparent molecular mass: ~300 kDa (gel filtration) [1] [3], 120-131 kDa (SDS-PAGE/sucrose density) [2] • pH optimum: Neutral (pH 7.0-7.5) [1] • High affinity for big ET-1; low activity on big ET-2; minimal on big ET-3 [1]	• Phosphoramidon: IC ₅₀ ~1 μM [1] • Not inhibited by thiorphan (NEP 24.11 inhibitor) or bacitracin [1] [2]
ECE (M2 form) [1]	Neutral Endopeptidase 24.11 (NEP)	• Apparent molecular mass: ~65 kDa [1] • pH optimum: 7.5 [1] • Converts both big ET-1 and big ET-2 [1]	• Phosphoramidon: IC ₅₀ ~0.3 nM [1] • Inhibited by thiorphan and bacitracin [1]
Phosphoramidon [4] [5] [6]	Metalloendopeptidase Inhibitor	• Isolated from <i>Streptomyces</i> [6] • Inhibits ECE activity in vitro and in vivo [4] [5] [6] • Does not affect the hypertensive action of mature ET-1 [4] [6]	• Suppresses big ET-1-induced pressor action in rat kidney (IC ₁₀ ⁻⁴ M) [5] • Attenuates big ET-1 hypertensive effect in animals (0.25 mg/kg/min i.v.) [6]

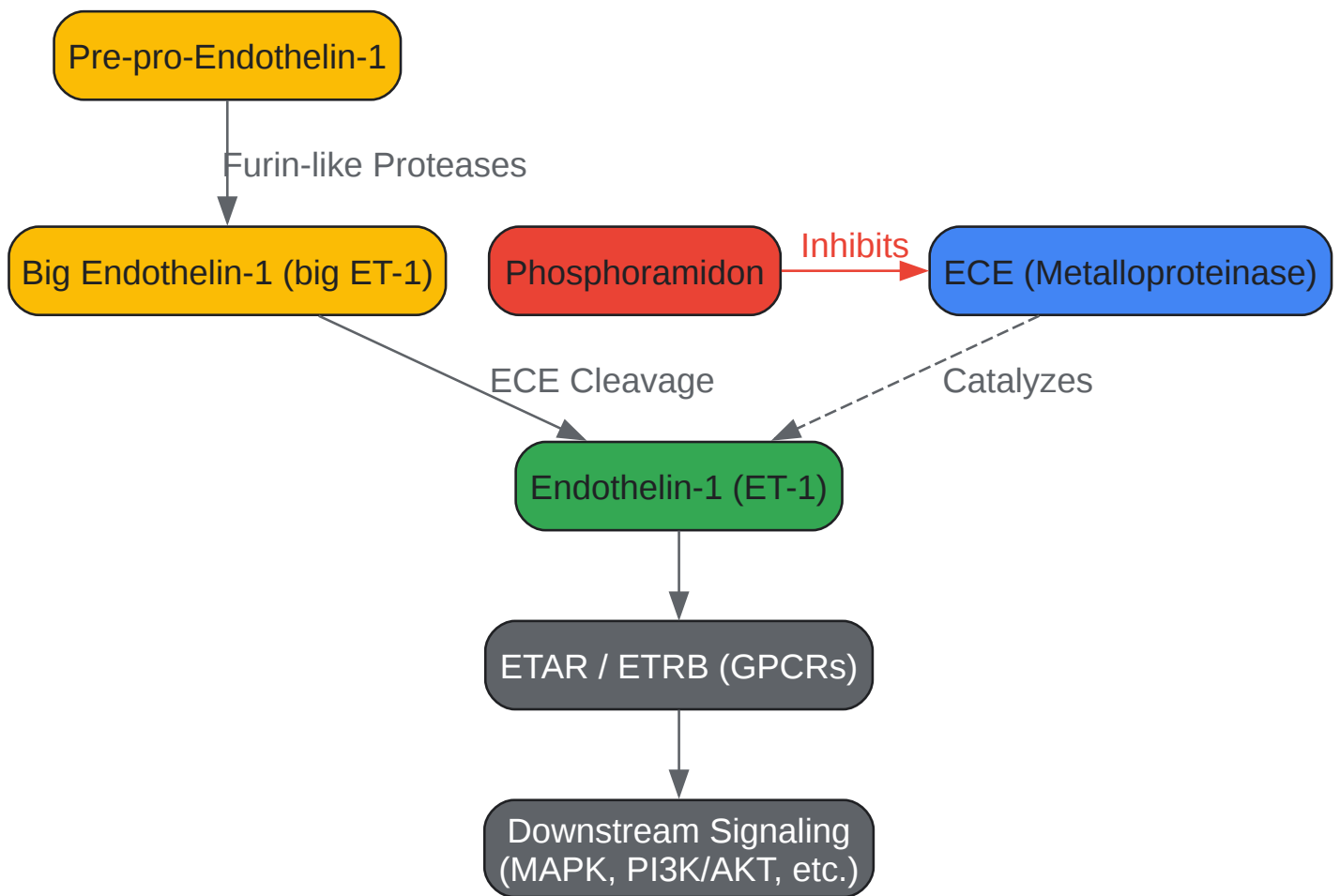
Experimental Evidence and Protocols

The foundational role of **phosphoramidon**-sensitive ECEs was established through a series of key experiments. The following table outlines the core methodologies and findings from critical studies.

Experimental Context	Key Methodology	Major Findings
Aortic Endothelial Cells (In Vitro) [4]	• Big ET-1 incubated with endothelial cell membrane fraction.	• ET-1 measured via immunoassay and HPLC.
	• Phosphoramidon /thiorphan added to assess inhibition.	• Membrane fraction generated immunoreactive ET-1 identified as ET-1[1-21].
	• Increase in ET-1 correlated with C-terminal fragment (22-39).	• Phosphoramidon suppressed ET-1/CTF secretion and increased big ET-1 secretion.
	• Thiorphan had no effect.	Porcine Lung Membrane (Enzyme Purification) [1] [2]
	• ECE solubilized from membrane fraction (Lubrol PX) and purified via chromatography.	• Enzyme activity characterized against big ET isopeptides.
	• Two distinct ECE activities separated: M1 (ECE, ~300 kDa) and M2 (NEP, ~65 kDa).	• M1 has high specificity for big ET-1. M1 is glycosylated, monomeric, inhibited by phosphoramidon (not thiorphan), and restored by Zn^{2+} after EDTA inactivation [2].
Isolated Perfused Rat Kidney (Ex Vivo) [5]	• Rat kidney perfused with big ET-1 or ET-1.	• Vascular perfusion pressure and immunoreactive ET levels measured with/without phosphoramidon .
	• Big ET-1 induced a pressor response and increased tissue immunoreactive-ET.	• Phosphoramidon suppressed big ET-1-induced pressor action and immunoreactive-ET accumulation. It slightly sustained ET-1's pressor effect, shared by kelatorphan (NEP inhibitor), suggesting NEP also degrades ET-1 in the kidney.
Rat Vas Deferens (Tissue-Specific) [7]	• Prostatic portion of rat vas deferens field-stimulated.	• Contractile responses to big ET-1, ET-1, and big ET-3 measured with/without phosphoramidon .
	• Big ET-1 was nearly as potent as ET-1 in enhancing nerve-mediated contractions; big ET-3 was inactive.	• Phosphoramidon markedly reduced the response to big ET-1 but not ET-1, indicating a specific ECE present that converts big ET-1 but not big ET-3.

Big ET-1 Conversion and Signaling Pathway

The following diagram illustrates the key steps in the synthesis and signaling of Endothelin-1, highlighting the crucial inhibitory action of **phosphoramidon**.



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This conversion is a critical step in activating the potent signaling pathways of ET-1. The generated ET-1 binds to its G-protein coupled receptors (ETAR and ETRB) on the cell surface, initiating complex downstream signaling cascades [8] [9]. These include the **MAPK, PI3K/AKT, NF- κ B, and calcineurin pathways**, which influence diverse cellular processes such as contraction, proliferation, survival, and hypertrophy [8] [10] [9]. In cancer, this pathway can cross-talk with others, like the **Hippo/YAP pathway**, to promote oncogenic traits like metastasis and therapy resistance [10].

Key Takeaways for Research and Drug Development

- **Target Validation:** Phosphoramidon's efficacy in suppressing big ET-1-induced effects *in vivo* validates ECE as a viable drug target for conditions involving elevated ET-1, such as hypertension and heart failure [4] [5] [6].

- **Enzyme Specificity is Crucial:** The existence of multiple ECE forms (M1) and related enzymes (M2/NEP) with different substrate specificities and inhibitor sensitivities necessitates highly selective drug design to avoid off-target effects [1].
- **Dual-Blockade Therapeutic Strategy:** Research in oncology suggests that simultaneously targeting the ET-1 receptors (e.g., with receptor antagonists like macitentan) and its downstream signaling partners (e.g., YAP) may be a more effective strategy than inhibiting ECE alone, offering a way to disrupt a potent oncogenic network [10].

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